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molecular formula C10H9ClO2 B1593992 1-(4-Chlorophenyl)butane-1,3-dione CAS No. 6302-55-2

1-(4-Chlorophenyl)butane-1,3-dione

Cat. No. B1593992
M. Wt: 196.63 g/mol
InChI Key: TVWDRSJRFMTIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498174B1

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.0 g of 4′-chloroacetophenone and 2.53 mL of EtOAc to yield 1.7 grams of Intermediate 28: TLC analysis: Rf=0.73 (2/1, hexanes/EtOAc); 1H NMR (400 MHz, CDCl3, enol form) δ7.82 (d, 2H, J=8.0), 7.42 (d, 2H, J=8.0), 6.13 (s, 1H), 2.2 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.53 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH2:10]C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:14]C1C=CC(C(=O)C)=CC=1>CCOC(C)=O>[Cl:14][C:4]1[CH:5]=[CH:6][C:1]([C:7](=[O:13])[CH2:8][C:9](=[O:12])[CH3:10])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(CC)=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Name
Quantity
2.53 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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